1,4-Oxazepane-4-sulfonyl chloride
Overview
Description
1,4-Oxazepane-4-sulfonyl chloride: is a heterocyclic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol It is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a sulfonyl chloride functional group attached to the nitrogen atom
Mechanism of Action
Target of Action
1,4-oxazepane derivatives have been found to interact with various biological targets such as dopamine d4 receptors .
Mode of Action
It’s known that 1,4-oxazepane derivatives can be synthesized from n-propargylamines , which suggests that they might interact with their targets through similar chemical mechanisms.
Result of Action
1,4-oxazepane derivatives have been associated with various biological activities, suggesting that they might have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,4-Oxazepane-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are crucial in the regulation of enzyme activity and protein function . Additionally, this compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, the modification of kinases and phosphatases by this compound can lead to changes in phosphorylation states, impacting cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable sulfonamide bonds with active site residues . This modification can lead to changes in enzyme kinetics and substrate specificity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering their DNA-binding affinity and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and moisture can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases and sulfatases, which are responsible for the transfer and removal of sulfonyl groups . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type and tissue specificity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or mitochondria, where it can affect metabolic processes and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazepane-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-oxazepane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
1,4-Oxazepane-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of drugs targeting specific biological pathways.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: Lacks the sulfonyl chloride group but shares the same heterocyclic ring structure.
1,4-Diazepane: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
Morpholine: A six-membered ring with one oxygen and one nitrogen atom, commonly used in organic synthesis and pharmaceuticals.
Uniqueness
1,4-Oxazepane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of sulfonamide bonds. This makes it a valuable intermediate in the synthesis of biologically active compounds and specialty chemicals .
Properties
IUPAC Name |
1,4-oxazepane-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKIPKJKQNQXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200798-09-9 | |
Record name | 1,4-oxazepane-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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